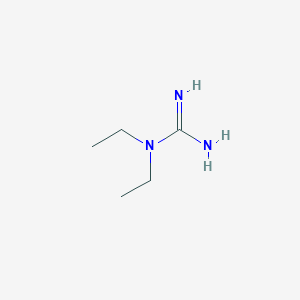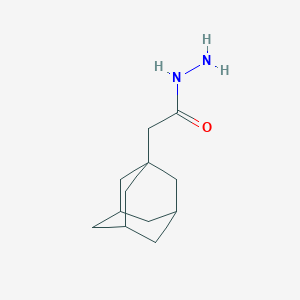
2-(1-金刚烷基)乙酰肼
货号 B097387
CAS 编号:
19026-80-3
分子量: 208.3 g/mol
InChI 键: ZORPHDZMMHDLAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)acetohydrazide is a compound with the CAS Number: 19026-80-3 and a molecular weight of 208.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1-Adamantyl)acetohydrazide is 1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) . The compound contains a total of 37 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 N hydrazine .Physical And Chemical Properties Analysis
2-(1-Adamantyl)acetohydrazide is a solid substance at room temperature .科学研究应用
- Field : Petroleum Chemistry
- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .
- Results : The research in this field has added extensive theoretical and experimental data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .
- Field : Organic & Biomolecular Chemistry
- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results : The research in this field has led to the development of a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Chemistry of Unsaturated Adamantane Derivatives
Medicinal Chemistry, Catalyst Development and Nanomaterials
- Field : Organic Chemistry
- Application : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Methods : The synthesis involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst .
- Results : The result of this process is the production of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Field : Biomedical Application
- Application : Adamantane derivatives have been applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results : The research in this field has led to the development of a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Synthesis of Sterically Hindered Ketene
Drug Delivery Systems and Surface Recognition
- Field : Biomedical Application
- Application : The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This review focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results : The results reported here encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
- Field : Organic Chemistry
- Application : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Methods : The synthesis involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst .
- Results : The result of this process is the production of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
Synthesis of Adamantane-Based Structures and Self-Assembled Supramolecular Systems
Synthesis of 1-Adamantyl(1-Adamantylacetyl)Ketene
属性
IUPAC Name |
2-(1-adamantyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPHDZMMHDLAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351546 |
Source


|
| Record name | 2-(1-adamantyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)acetohydrazide | |
CAS RN |
19026-80-3 |
Source


|
| Record name | 2-(1-adamantyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Adamantaneacetic hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Ethyl mercury
16056-37-4
3-Benzoylindole
15224-25-6
4-Bromo-1-isothiocyanato-2-methylbenzene
19241-38-4



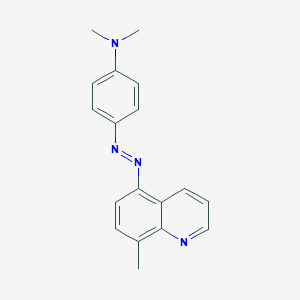
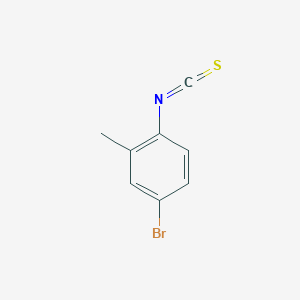
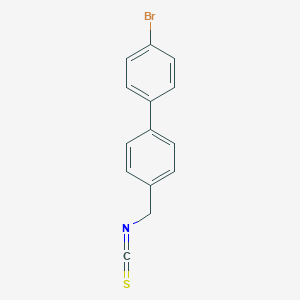
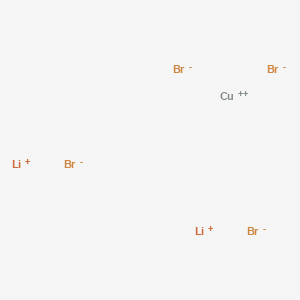

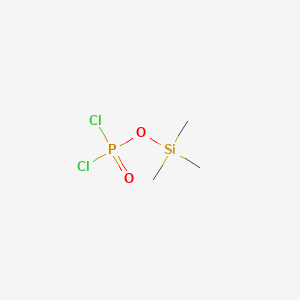
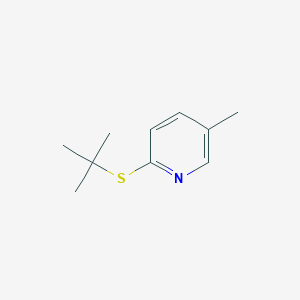


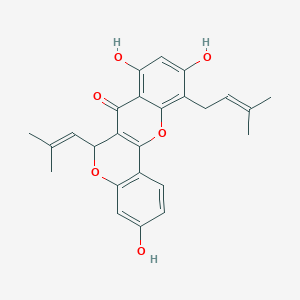
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
